![molecular formula C16H17F2N3O3 B6425873 2-(2,4-difluorophenyl)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide CAS No. 2034562-50-8](/img/structure/B6425873.png)
2-(2,4-difluorophenyl)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-Difluorophenyl)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide (DFOA) is an organic compound that has been used in various scientific research applications. It is a derivative of the acetamide group and is composed of two fluorine atoms and an oxan-4-yl group. DFOA has a wide range of applications in fields such as biochemistry, pharmacology, and medical research.
Wissenschaftliche Forschungsanwendungen
2-(2,4-difluorophenyl)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide has a wide range of applications in scientific research. It has been used in the study of biochemical and physiological processes, such as the regulation of cell metabolism, protein folding, and enzyme activity. It has also been used in the study of drug metabolism and pharmacological effects.
Wirkmechanismus
2-(2,4-difluorophenyl)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide has the ability to act as an inhibitor of enzymes involved in the metabolism of drugs and other compounds. It does this by binding to the active site of the enzyme, preventing the substrate from binding. This results in the inhibition of the enzyme’s activity.
Biochemical and Physiological Effects
2-(2,4-difluorophenyl)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds, as well as to modulate cell metabolism, protein folding, and enzyme activity. It has also been shown to have anti-inflammatory, anti-tumor, and anti-cancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2,4-difluorophenyl)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide has a number of advantages for use in laboratory experiments. It is easily synthesized, has a wide range of applications, is non-toxic, and has a low cost. However, 2-(2,4-difluorophenyl)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide does have some limitations. It has a short half-life and may be degraded by light and heat.
Zukünftige Richtungen
There are a number of potential future directions for the use of 2-(2,4-difluorophenyl)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide in scientific research. These include further investigation into its mechanism of action, its potential use as an anti-cancer agent, its potential use as an anti-inflammatory agent, and its potential use in drug metabolism studies. Additionally, further research into the effects of 2-(2,4-difluorophenyl)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide on cell metabolism and protein folding could lead to new insights into the regulation of these processes. Finally, further research into the synthesis of 2-(2,4-difluorophenyl)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide could lead to improved methods of production.
Synthesemethoden
2-(2,4-difluorophenyl)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide can be synthesized through a three-step process. The first step involves the reaction of 2,4-difluorophenol with an aqueous solution of sodium hydroxide. The second step involves the reaction of the resulting phenoxide with an aqueous solution of sodium hydroxide and aqueous ammonia. The third and final step involves the reaction of the resulting amide with an aqueous solution of sodium hydroxide and aqueous ammonia.
Eigenschaften
IUPAC Name |
2-(2,4-difluorophenyl)-N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2N3O3/c17-12-2-1-11(13(18)8-12)7-14(22)19-9-15-20-16(21-24-15)10-3-5-23-6-4-10/h1-2,8,10H,3-7,9H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDPROWYVCPDLIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NOC(=N2)CNC(=O)CC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-difluorophenyl)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.